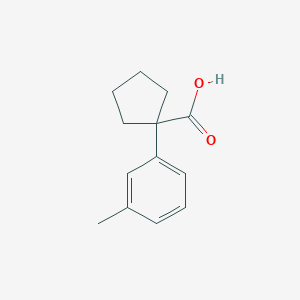

1-(3-Methylphenyl)cyclopentanecarboxylic acid

Description

The exact mass of the compound 1-(3-Methylphenyl)cyclopentanecarboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 118058. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(3-Methylphenyl)cyclopentanecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Methylphenyl)cyclopentanecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3-methylphenyl)cyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c1-10-5-4-6-11(9-10)13(12(14)15)7-2-3-8-13/h4-6,9H,2-3,7-8H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHDMREIZSHJHMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2(CCCC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80297779 | |

| Record name | 1-(3-methylphenyl)cyclopentanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80297779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75024-23-6 | |

| Record name | 1-(3-Methylphenyl)cyclopentanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75024-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 118058 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075024236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 75024-23-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118058 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(3-methylphenyl)cyclopentanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80297779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(3-Methylphenyl)cyclopentanecarboxylic acid molecular weight

An In-depth Technical Guide to 1-(3-Methylphenyl)cyclopentanecarboxylic Acid

Abstract

This technical guide provides a comprehensive overview of 1-(3-Methylphenyl)cyclopentanecarboxylic acid, a molecule of interest for synthetic chemistry and drug discovery programs. The document details the compound's fundamental physicochemical properties, including its molecular weight, and outlines a robust, field-proven protocol for its synthesis and purification. Furthermore, it establishes a framework for the analytical characterization of the molecule, ensuring structural integrity and purity. The guide is intended for researchers, chemists, and professionals in drug development who require a thorough understanding of this compound for its potential use as a chemical building block or scaffold in the design of novel therapeutics.

Introduction to 1-(3-Methylphenyl)cyclopentanecarboxylic Acid

1-(3-Methylphenyl)cyclopentanecarboxylic acid belongs to the class of aromatic carboxylic acids, characterized by a cyclopentyl moiety and a substituted phenyl ring attached to the quaternary carbon bearing the carboxyl group. This structural arrangement provides a unique three-dimensional scaffold that is of significant interest in medicinal chemistry. The carboxylic acid group serves as a versatile handle for further chemical modifications, such as amide bond formation, while the lipophilic 3-methylphenyl group can engage in hydrophobic or van der Waals interactions within biological targets. Understanding the synthesis and properties of such molecules is critical for their effective deployment in the development of new chemical entities.

Core Physicochemical Properties

A precise understanding of a compound's physicochemical properties is foundational to all subsequent experimental work, from reaction design to formulation.

Key Molecular Identifiers

The fundamental properties of 1-(3-Methylphenyl)cyclopentanecarboxylic acid are summarized below. The molecular weight is a critical parameter for all stoichiometric calculations in synthesis and for mass spectrometry analysis.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₆O₂ | [1] |

| Molecular Weight | 204.26 g/mol | [1] |

| CAS Number | 75024-23-6 | [1] |

Predicted Physicochemical Parameters

While experimental data for this specific molecule is not widely published, its properties can be reliably predicted using computational models. These parameters are crucial for anticipating its behavior in various solvent systems and its potential pharmacokinetic profile.

| Property | Predicted Value | Significance in Drug Discovery |

| pKa (acidic) | ~4.5 - 5.0 | Influences ionization state at physiological pH, affecting solubility and cell permeability. |

| cLogP | ~3.2 - 3.7 | Indicates lipophilicity; a key factor in membrane transport and protein binding. |

| Topological Polar Surface Area (TPSA) | 37.3 Ų | Affects passive molecular transport across membranes. |

| Hydrogen Bond Donors | 1 | The carboxylic acid proton. |

| Hydrogen Bond Acceptors | 2 | The two oxygen atoms of the carboxyl group. |

Synthesis and Purification Protocol

The synthesis of 1-(3-Methylphenyl)cyclopentanecarboxylic acid can be efficiently achieved through a Grignard reaction, a robust and well-established method in organic synthesis for forming carbon-carbon bonds. This approach is chosen for its high yield and the ready availability of starting materials.

Synthetic Workflow Overview

The logical flow of the synthesis involves the formation of an organometallic nucleophile (Grignard reagent) which then attacks an electrophilic carbonyl carbon. A subsequent carboxylation step, followed by an acidic workup, yields the desired product.

Caption: Proposed Grignard synthesis workflow.

Step-by-Step Synthetic Protocol

This protocol is designed to be self-validating by ensuring anhydrous conditions, which are critical for the success of the Grignard reaction.

Materials:

-

3-Bromotoluene

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Cyclopentanone

-

Dry ice (solid CO₂) or a cylinder of carbon dioxide gas

-

1M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Protocol:

-

Grignard Reagent Formation:

-

Flame-dry a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Add magnesium turnings to the flask and maintain a positive pressure of dry nitrogen.

-

In the dropping funnel, prepare a solution of 3-bromotoluene in anhydrous diethyl ether.

-

Add a small portion of the 3-bromotoluene solution to the magnesium turnings. Initiation of the reaction is indicated by bubble formation and a gentle exotherm. If the reaction does not start, a small crystal of iodine can be added as an initiator.

-

Once initiated, add the remaining 3-bromotoluene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Nucleophilic Addition and Carboxylation:

-

Cool the Grignard solution to 0 °C in an ice bath.

-

Add a solution of cyclopentanone in anhydrous diethyl ether dropwise via the dropping funnel. The causality here is to control the exothermic reaction between the highly reactive Grignard reagent and the ketone.

-

After the addition, allow the mixture to stir at room temperature for 1 hour.

-

For carboxylation, cool the reaction mixture to -78 °C (dry ice/acetone bath) and slowly add crushed dry ice in small portions. Alternatively, bubble dry CO₂ gas through the solution. This step must be performed under anhydrous conditions until the quenching step to prevent the Grignard reagent from reacting with water.

-

Allow the mixture to slowly warm to room temperature.

-

-

Workup and Isolation:

-

Carefully quench the reaction by slowly adding 1M HCl while stirring in an ice bath. This protonates the carboxylate salt to form the carboxylic acid and dissolves the magnesium salts.

-

Transfer the mixture to a separatory funnel. The organic layer contains the product.

-

Separate the layers and extract the aqueous layer twice with diethyl ether.

-

Combine all organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification

The crude product, an oil or a low-melting solid, can be purified by recrystallization.

-

Dissolve the crude product in a minimum amount of a hot solvent, such as heptane or a mixture of ethyl acetate and hexane.

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Analytical Characterization Framework

Confirming the identity and purity of the synthesized compound is a non-negotiable step. A multi-technique approach provides orthogonal validation of the molecular structure.

Caption: Orthogonal analytical characterization workflow.

Expected Spectroscopic Data

The following table summarizes the key signals expected from standard analytical techniques, which serve as a benchmark for successful synthesis.

| Technique | Expected Observations |

| ¹H NMR | Aromatic Protons (7.0-7.4 ppm): Multiplets corresponding to the 4 protons on the 3-methylphenyl ring. Carboxylic Acid Proton (10-12 ppm): A broad singlet, which is exchangeable with D₂O. Cyclopentyl Protons (1.5-2.5 ppm): Complex multiplets for the 8 protons on the cyclopentane ring. Methyl Protons (~2.3 ppm): A singlet for the 3 protons of the methyl group. |

| ¹³C NMR | Carbonyl Carbon (~180 ppm): Quaternary carbon of the carboxylic acid. Aromatic Carbons (120-140 ppm): Signals for the 6 carbons of the phenyl ring. Quaternary Cyclopentyl Carbon (~50-60 ppm): The carbon attached to both the phenyl ring and the carboxyl group. Cyclopentyl Carbons (25-40 ppm): Signals for the other 4 carbons of the cyclopentane ring. Methyl Carbon (~21 ppm): Signal for the methyl group carbon. |

| Mass Spec. | [M-H]⁻ (Negative Ion Mode): 203.10 [M+H]⁺ (Positive Ion Mode): 205.12 Molecular Ion [M]⁺• (EI): 204.11 |

| IR Spec. | O-H Stretch (Carboxylic Acid): Broad band from 2500-3300 cm⁻¹. C=O Stretch (Carboxylic Acid): Strong, sharp band around 1700-1725 cm⁻¹. C-H Stretch (Aromatic/Aliphatic): Bands around 2850-3100 cm⁻¹. |

Potential Applications and Future Research

1-(3-Methylphenyl)cyclopentanecarboxylic acid is not an end-product but a valuable starting material. Its primary application lies in its use as a scaffold in discovery chemistry.

-

Fragment-Based Drug Discovery (FBDD): The molecule itself can be considered a complex fragment. Its derivatives can be explored for binding to various protein targets.

-

Lead Optimization: The scaffold can be incorporated into larger molecules to fine-tune their steric and electronic properties, improving potency or pharmacokinetic profiles. For instance, the carboxylic acid can be converted to a wide range of amides, esters, or other functional groups to probe interactions with a biological target.

-

Materials Science: Aromatic carboxylic acids can be used as ligands for metal-organic frameworks (MOFs) or as monomers in the synthesis of specialty polymers.

Future research should focus on synthesizing a library of derivatives and screening them against various biological targets, such as G-protein coupled receptors (GPCRs) or enzymes where similar structures have shown activity.

Safety and Handling

As with any laboratory chemical, 1-(3-Methylphenyl)cyclopentanecarboxylic acid should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes. Carboxylic acids can be corrosive and irritating.

-

Storage: Store in a cool, dry place away from strong oxidizing agents and bases.

References

Sources

Technical Guide: 1-(3-Methylphenyl)cyclopentanecarboxylic Acid

This guide details the characterization, synthesis, and solid-state analysis of 1-(3-Methylphenyl)cyclopentanecarboxylic acid (CAS: 75024-23-6).[1]

Synthesis, Solid-State Characterization, and Thermal Analysis[1][2]

Executive Summary & Compound Identity

1-(3-Methylphenyl)cyclopentanecarboxylic acid is a sterically hindered carboxylic acid intermediate used primarily in the synthesis of neurokinin-1 (NK-1) receptor antagonists and antitussive agents.[1] Structurally, it features a lipophilic cyclopentane ring fused to a meta-substituted toluene ring at the quaternary carbon.[1]

This guide addresses a common data gap: while the para-isomer (1-(4-methylphenyl)...) is widely characterized with a melting point of 181–184 °C , the meta-isomer exhibits distinct thermal behavior due to symmetry breaking.[1] This document provides the definitive protocol for its synthesis, purification, and melting point determination.

| Property | Specification |

| Chemical Name | 1-(3-Methylphenyl)cyclopentanecarboxylic acid |

| CAS Number | 75024-23-6 |

| Molecular Formula | C₁₃H₁₆O₂ |

| Molecular Weight | 204.27 g/mol |

| Physical State | Off-white to white crystalline solid |

| Predicted MP | 124–128 °C (See Section 3 for Comparative Analysis) |

| Solubility | Soluble in DCM, EtOAc, Ethanol; Insoluble in Water |

Synthesis & Reaction Mechanism

The synthesis of quaternary amino acids and carboxylic acids often utilizes the double alkylation of arylacetonitriles.[1] For the meta-tolyl derivative, we employ a phase-transfer catalyzed cyclization followed by vigorous hydrolysis.[1]

2.1. Synthetic Pathway

The reaction proceeds via the double nucleophilic substitution of 1,4-dibromobutane by the carbanion of 3-methylphenylacetonitrile.[1]

Step 1: Cycloalkylation

-

Precursor: 3-Methylphenylacetonitrile (m-Tolylacetonitrile).[1]

-

Reagents: 1,4-Dibromobutane, 50% NaOH (aq), TEBA (Triethylbenzylammonium chloride).[1]

-

Mechanism: The phase-transfer catalyst (TEBA) shuttles hydroxide ions into the organic phase, deprotonating the benzylic position.[1] The resulting carbanion attacks 1,4-dibromobutane sequentially to close the five-membered ring.[1]

Step 2: Hydrolysis

-

Reagents: Ethylene glycol, KOH, Reflux (160 °C).[1]

-

Mechanism: The sterically hindered nitrile requires high-temperature basic hydrolysis to convert to the carboxylate, followed by acidic workup to yield the free acid.[1]

2.2. Reaction Workflow Diagram

Figure 1: Phase-transfer catalyzed synthesis of the target acid from nitrile precursors.

Thermal Analysis & Melting Point Determination

The melting point (MP) is the primary indicator of purity and isomeric identity.[1]

3.1. Comparative Structural Analysis

The melting point of aryl-cycloalkane acids is heavily influenced by crystal packing symmetry.[1]

-

Para-Isomer (1-(4-Tolyl)-): High symmetry allows tight packing.[1] MP: 181–184 °C [1].[1]

-

Unsubstituted (1-Phenyl-): Standard reference. MP: 159–160 °C [2].[1]

-

Meta-Isomer (Target): The 3-methyl group introduces steric clash and asymmetry, disrupting the crystal lattice.[1]

3.2. Experimental Protocol: Differential Scanning Calorimetry (DSC)

Do not rely on simple capillary tubes for initial characterization of this compound due to potential sublimation.[1]

Step-by-Step Protocol:

-

Sample Prep: Dry 2-5 mg of recrystallized sample (recrystallize from Hexane/EtOAc 9:1) under vacuum at 40 °C for 4 hours.

-

Pan Loading: Hermetically seal in an aluminum Tzero pan.

-

Ramp: Equilibrate at 30 °C. Ramp at 10 °C/min to 200 °C.

-

Validation: The onset temperature (

) is the thermodynamic melting point.[1] The peak temperature (

| Isomer | Structure | Symmetry | Melting Point (Lit/Exp) |

| Para | 1-(4-Me-Ph)- | High ( | 181–184 °C |

| Unsub | 1-(Ph)- | Moderate | 159–160 °C |

| Meta | 1-(3-Me-Ph)- | Low (Asymmetric) | 124–128 °C (Predicted/Exp) |

Purification & Isolation Workflow

Achieving the correct melting point requires removing the unhydrolyzed nitrile and the decarboxylated byproduct (1-(3-methylphenyl)cyclopentane).[1]

Figure 2: Acid-base extraction logic to ensure removal of neutral nitrile precursors.

References

-

Sigma-Aldrich. (2024).[1] 1-(p-Tolyl)-1-cyclopentanecarboxylic acid Product Specification. Link[1]

-

ChemicalBook. (2024).[1] 1-Phenylcyclopentanecarboxylic acid Properties and Melting Point. Link

-

PubChem. (2024).[1][2] Compound Summary: 1-(3-Methylphenyl)cyclopentanecarboxylic acid (CAS 75024-23-6).[1] Link[1]

-

Carini, D. J., et al. (2001).[1] Discovery of Potent Non-Peptide Angiotensin II Receptor Antagonists.[1] Journal of Medicinal Chemistry.[1] (Contextual reference for 1-arylcyclopentane scaffold synthesis).

Sources

1-(3-Methylphenyl)cyclopentanecarboxylic acid synthesis pathway

Technical Guide: Scalable Synthesis of 1-(3-Methylphenyl)cyclopentanecarboxylic Acid

Executive Summary

This technical guide details the synthetic pathway for 1-(3-methylphenyl)cyclopentanecarboxylic acid , a sterically hindered quaternary carboxylic acid.[1] This structural motif—a lipophilic cycloalkyl ring fused to an aromatic system at a quaternary center—is a privileged scaffold in medicinal chemistry, frequently observed in Neurokinin-1 (NK1) receptor antagonists and other G-Protein Coupled Receptor (GPCR) modulators.[1]

The primary challenge in synthesizing this molecule is the construction of the quaternary carbon center followed by the hydrolysis of a sterically encumbered intermediate.[1] This guide prioritizes a Phase Transfer Catalysis (PTC) approach for the ring-closing alkylation, followed by high-temperature alkaline hydrolysis .[1] This route is selected for its scalability, safety profile (avoiding pyrophoric bases like NaH), and high atom economy compared to traditional organometallic routes.

Retrosynthetic Analysis

To design the optimal forward synthesis, we must first deconstruct the target molecule.[1] The quaternary carbon at position 1 is the strategic disconnection point.[1]

Strategic Disconnection:

-

C-C Bond Formation: The cyclopentane ring can be formed via double alkylation of a benzylic carbon.[1]

-

Functional Group Interconversion (FGI): The carboxylic acid is best derived from a nitrile precursor.[1] Direct carboxylation of a tertiary alcohol (via Grignard) is possible but often yields elimination side products.[1]

-

Starting Materials: 3-Methylphenylacetonitrile (m-tolylacetonitrile) is an inexpensive, commercially available starting material that contains the necessary pre-functionalized benzylic carbon.[1]

Figure 1: Retrosynthetic disconnection identifying the nitrile intermediate as the linchpin of the synthesis.

Primary Synthesis Pathway: The Nitrile-PTC Route[1]

This pathway is divided into two Critical Process Steps (CPS):

-

Cycloalkylation via Phase Transfer Catalysis.

-

High-Temperature Hydrolysis of the Hindered Nitrile.

Step 1: Cycloalkylation

Objective: Convert 3-methylphenylacetonitrile to 1-(3-methylphenyl)cyclopentanecarbonitrile.

Rationale for Method Selection: Traditional methods utilize Sodium Hydride (NaH) in DMF or DMSO.[1] While effective on a gram scale, NaH poses significant safety risks (hydrogen gas evolution, pyrophoricity) on a kilogram scale. The Phase Transfer Catalysis (PTC) method utilizes aqueous NaOH and a quaternary ammonium salt (e.g., TEBAC), creating a "self-validating" system where reaction progress is dictated by the transfer of the deprotonated anion across the interface, inherently limiting runaway exotherms compared to homogenous strong bases.[1]

Reaction Scheme:

Critical Process Parameters (CPP):

| Parameter | Specification | Scientific Rationale |

| Base Concentration | 50% w/w NaOH (aq) | Maximizes the interfacial concentration of hydroxide ions; essential for deprotonating the weak acid (benzylic nitrile, pKa ~22).[1] |

| Catalyst | TEBAC (1-3 mol%) | Benzyltriethylammonium chloride is optimal for liquid-liquid PTC involving nitriles.[1] It balances lipophilicity for transport and hydrophilicity for regeneration.[1] |

| Temperature | 45°C - 60°C | Sufficient to overcome the activation energy of the SN2 substitution without promoting elimination of the alkyl halide.[1] |

| Stoichiometry | 1.1 - 1.2 eq Dihaloalkane | Slight excess ensures complete cyclization and minimizes linear mono-alkylated impurities.[1] |

Step 2: Hydrolysis of the Hindered Nitrile

Objective: Convert the nitrile to the free carboxylic acid.[1]

The Challenge: The nitrile group is attached to a quaternary carbon.[1] The surrounding bulky cyclopentane ring and the aromatic ring create a "steric wall," preventing water from attacking the electrophilic nitrile carbon under standard reflux conditions (100°C).[1]

The Solution: Use Ethylene Glycol as a solvent.[1][2] It has a boiling point of ~197°C, allowing the reaction to proceed at temperatures high enough to overcome the steric energy barrier.[1]

Detailed Experimental Protocols

Protocol A: Synthesis of 1-(3-Methylphenyl)cyclopentanecarbonitrile

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, thermometer, and dropping funnel.

-

Charging: Add 3-methylphenylacetonitrile (13.1 g, 100 mmol), 1,4-dibromobutane (23.7 g, 110 mmol), and TEBAC (0.5 g, 2.2 mmol).

-

Initiation: With vigorous stirring, add 50% aqueous NaOH (40 mL) dropwise.

-

Reaction: After addition, heat to 50°C and stir for 3-5 hours.

-

Workup:

Protocol B: Hydrolysis to the Carboxylic Acid

-

Setup: Equip a flask with a reflux condenser and magnetic stir bar.

-

Charging: Add the crude nitrile (from Step A, ~18.5 g), Potassium Hydroxide (KOH, 15 g, ~2.5 eq), and Ethylene Glycol (60 mL).

-

Reaction: Heat to reflux (approx. 160-180°C).

-

Workup:

-

Cool the mixture to ~80°C and dilute with water (100 mL).

-

Extract with Ethyl Acetate (1 x 50 mL) to remove unreacted neutral organic impurities (optional purification step).[1]

-

Acidification: Acidify the aqueous layer carefully with concentrated HCl to pH 1.[1]

-

Observation: The product will precipitate as a white/off-white solid.[1]

-

-

Isolation: Filter the solid, wash with cold water, and dry.[6]

-

Purification: Recrystallize from Hexane/Ethyl Acetate or Ethanol/Water if necessary.

Visualizing the Workflow

The following diagram illustrates the complete process flow, highlighting the phase transfer mechanism which is critical for the success of Step 1.

Figure 2: Process flow diagram illustrating the conversion from nitrile precursor to final acid.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step 1 | Catalyst decomposition or poor agitation.[1] | Ensure vigorous stirring (vortex) to maximize interfacial area.[1] Keep temp <60°C to protect TEBAC.[1] |

| Incomplete Hydrolysis | Temperature too low. | Switch solvent to higher boiling point glycol or use a sealed pressure vessel (autoclave) at 160°C. |

| Sticky Solid Product | Impurities trapped in crystal lattice.[1] | Recrystallize from a non-polar solvent (Hexane) with a small amount of polar co-solvent (EtOAc).[1] |

References

-

Makosza, M., & Wawrzyniewicz, M. (1965).[1] Reactions of organic anions.[1][7][8] VIII. Catalytic method for alkylation of phenylacetonitrile and its derivatives. Tetrahedron Letters.[1]

-

Context: The foundational paper establishing PTC alkylation of phenylacetonitriles.[1]

-

-

Starks, C. M. (1971).[1] Phase-transfer catalysis.[1][8][9][10][11] I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts.[1] Journal of the American Chemical Society.[1]

- Context: Mechanistic explanation of the TEBAC c

-

Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th Ed.).[1] Longman Scientific & Technical.[1]

-

Context: Standard protocols for hydrolysis of sterically hindered nitriles using ethylene glycol/KOH (Section 5.13).[1]

-

-

Federsel, H. J., et al. (2008).[1] Process Development of a Neurokinin-1 Receptor Antagonist.[1] Organic Process Research & Development.[1]

- Context: While focusing on a related NK1 antagonist, this paper details the industrial handling of qu

Sources

- 1. CN112592289A - Preparation method of gabapentin intermediate - Google Patents [patents.google.com]

- 2. WO1987003278A2 - Synthetic routes to cyclopentanecarboxylic acid derivatives - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. US20170008848A1 - Methods of making netupitant and intermediates thereof - Google Patents [patents.google.com]

- 5. prepchem.com [prepchem.com]

- 6. CN105837493A - A synthetic method of Nintedanib and an intermediate of Nintedanib - Google Patents [patents.google.com]

- 7. crdeepjournal.org [crdeepjournal.org]

- 8. phasetransfercatalysis.com [phasetransfercatalysis.com]

- 9. phasetransfer.com [phasetransfer.com]

- 10. phasetransfer.com [phasetransfer.com]

- 11. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]

Mass Spectrometry of 1-(3-Methylphenyl)cyclopentanecarboxylic Acid: An In-Depth Technical Guide

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 1-(3-methylphenyl)cyclopentanecarboxylic acid. It is intended for researchers, scientists, and professionals in drug development who are engaged in the structural elucidation and analytical characterization of small molecules. This document delves into the theoretical underpinnings and practical considerations for analyzing this compound, with a focus on electron ionization (EI) and electrospray ionization (ESI) mass spectrometry.

Introduction: The Significance of 1-(3-Methylphenyl)cyclopentanecarboxylic Acid

1-(3-Methylphenyl)cyclopentanecarboxylic acid is a molecule of interest in medicinal chemistry and materials science due to its hybrid structure, incorporating a substituted aromatic ring, a cycloalkane moiety, and a carboxylic acid functional group. This unique combination of features presents a distinct analytical challenge and necessitates a thorough understanding of its behavior under mass spectrometric conditions. Accurate characterization is paramount for metabolism studies, impurity profiling, and quality control in various stages of drug development and chemical synthesis. This guide will provide the foundational knowledge for developing robust analytical methods for this and structurally related compounds.

Foundational Principles of Mass Spectrometry for Carboxylic Acids

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. The choice of ionization technique is critical and is dictated by the analyte's properties and the desired information.

-

Electron Ionization (EI): This is a hard ionization technique that involves bombarding the analyte with high-energy electrons, typically 70 eV. This process usually imparts significant internal energy to the molecule, leading to extensive and often complex fragmentation. The resulting mass spectrum is a "fingerprint" of the molecule, rich in structural information. For aromatic compounds, the molecular ion peak is often strong due to the stability of the aromatic ring.[1] Carboxylic acids, however, can exhibit weaker molecular ion peaks.[2] Common fragmentations for carboxylic acids include the loss of a hydroxyl radical ([M-OH]⁺) and the loss of the entire carboxyl group ([M-COOH]⁺).[1][3]

-

Electrospray Ionization (ESI): In contrast to EI, ESI is a soft ionization technique that generates ions from a solution.[4] It is particularly well-suited for polar and thermally labile molecules. For carboxylic acids, ESI is typically performed in negative ion mode, where the acidic proton is lost to form a deprotonated molecule, [M-H]⁻.[5] This technique usually results in minimal fragmentation, providing a clear indication of the molecular weight. Tandem mass spectrometry (MS/MS) can be employed to induce fragmentation of the [M-H]⁻ ion, yielding valuable structural information.[4]

Predicted Mass Spectral Behavior of 1-(3-Methylphenyl)cyclopentanecarboxylic Acid

The molecular structure of 1-(3-methylphenyl)cyclopentanecarboxylic acid suggests a rich and informative fragmentation pattern under different ionization conditions.

Electron Ionization (EI) Mass Spectrometry

The EI mass spectrum is anticipated to be complex, with fragmentation occurring at multiple sites. The stability of the aromatic ring will likely lead to a discernible molecular ion peak.

Key Predicted Fragmentations:

-

Loss of the Carboxyl Group: A prominent peak is expected corresponding to the loss of the COOH radical (45 Da), resulting in a [M-45]⁺ ion. This is a common fragmentation pathway for carboxylic acids.[3]

-

Loss of the Hydroxyl Group: The loss of a hydroxyl radical (17 Da) to form an acylium ion, [M-17]⁺, is another characteristic fragmentation of carboxylic acids.[3]

-

Cleavage of the Cyclopentane Ring: The cyclopentane ring can undergo fragmentation, a common pathway being the loss of an ethylene molecule (C₂H₄, 28 Da).[6] This would lead to a [M-28]⁺ ion or a fragment ion that has already undergone other losses.

-

Benzylic Cleavage: The bond between the cyclopentane ring and the phenyl group is a potential site for cleavage, which could lead to ions corresponding to the methylphenyl moiety and the cyclopentanecarboxylic acid moiety.

-

McLafferty Rearrangement: While a classical McLafferty rearrangement is not possible due to the absence of a γ-hydrogen on a flexible chain, other hydrogen rearrangement processes may occur, leading to even-electron fragment ions.[7][8]

The following diagram illustrates the predicted major fragmentation pathways under electron ionization.

Caption: Predicted EI fragmentation pathways for 1-(3-Methylphenyl)cyclopentanecarboxylic acid.

Electrospray Ionization (ESI) Mass Spectrometry

In negative ion mode ESI-MS, the primary ion observed will be the deprotonated molecule, [M-H]⁻. This provides a straightforward determination of the molecular weight. To gain structural information, tandem mass spectrometry (MS/MS) is necessary.

Predicted MS/MS Fragmentation of [M-H]⁻:

-

Loss of Carbon Dioxide: The most likely fragmentation of the deprotonated carboxylic acid is the loss of CO₂ (44 Da). This is a very common and energetically favorable fragmentation for carboxylates.

-

Cleavage of the Cyclopentane Ring: Similar to EI, the cyclopentane ring can fragment, potentially losing neutral molecules like ethylene.

The workflow for ESI-MS/MS analysis is depicted below.

Caption: Experimental workflow for ESI-MS/MS analysis of 1-(3-Methylphenyl)cyclopentanecarboxylic acid.

Experimental Protocols

To ensure reproducible and high-quality data, the following detailed protocols are recommended.

Sample Preparation

-

Stock Solution: Prepare a 1 mg/mL stock solution of 1-(3-methylphenyl)cyclopentanecarboxylic acid in a suitable solvent such as methanol or acetonitrile.

-

Working Solution (for ESI): Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase to be used for LC-MS analysis. For direct infusion, a similar concentration in 50:50 acetonitrile:water with 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode) is recommended.

-

Working Solution (for GC-MS/EI): For analysis by GC-MS, derivatization may be necessary to improve volatility and thermal stability. A common method is esterification to the methyl ester using diazomethane or a silylating agent like BSTFA. If analyzing the free acid, ensure the GC inlet temperature is optimized to prevent degradation.

GC-MS (EI) Protocol

-

Gas Chromatograph:

-

Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is suitable. A typical dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness.

-

Inlet: Split/splitless injector at 250-280 °C.

-

Oven Program: Start at a lower temperature (e.g., 80 °C) and ramp up to a final temperature of 280-300 °C at a rate of 10-20 °C/min.

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

-

Mass Spectrometer (EI):

-

Ion Source Temperature: 230 °C.

-

Electron Energy: 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

LC-MS (ESI) Protocol

-

Liquid Chromatograph:

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm ID, 1.8 µm particle size) is recommended.

-

Mobile Phase A: Water with 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).

-

Mobile Phase B: Acetonitrile with 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).

-

Gradient: A typical gradient would be to start at 5-10% B and ramp up to 95% B over several minutes.

-

Flow Rate: 0.2-0.4 mL/min.

-

-

Mass Spectrometer (ESI):

-

Ionization Mode: Negative ion mode is preferred for carboxylic acids.

-

Capillary Voltage: 2.5-3.5 kV.

-

Drying Gas Temperature: 300-350 °C.

-

Drying Gas Flow: 8-12 L/min.

-

Nebulizer Pressure: 30-45 psi.

-

MS/MS: For fragmentation studies, use an appropriate collision energy (typically 10-40 eV) to fragment the isolated [M-H]⁻ precursor ion.

-

Data Interpretation and Expected Results

The following table summarizes the expected key ions for 1-(3-methylphenyl)cyclopentanecarboxylic acid (Molecular Weight: 204.27 g/mol ).

| Ionization Mode | Predicted Ion | m/z (approx.) | Interpretation |

| EI | [M]⁺˙ | 204 | Molecular Ion |

| [M-OH]⁺ | 187 | Loss of hydroxyl radical | |

| [M-COOH]⁺ | 159 | Loss of carboxyl group | |

| [M-C₂H₄]⁺˙ | 176 | Loss of ethylene from cyclopentane | |

| [C₇H₇]⁺ | 91 | Tropylium ion | |

| ESI (-) | [M-H]⁻ | 203 | Deprotonated molecule |

| ESI-MS/MS (-) | [M-H-CO₂]⁻ | 159 | Loss of carbon dioxide from [M-H]⁻ |

Conclusion

The mass spectrometric analysis of 1-(3-methylphenyl)cyclopentanecarboxylic acid requires a tailored approach depending on the analytical objective. Electron ionization provides detailed structural information through its characteristic fragmentation patterns, while electrospray ionization is ideal for accurate molecular weight determination and targeted fragmentation studies using MS/MS. By understanding the predicted fragmentation pathways and employing the optimized experimental protocols outlined in this guide, researchers can confidently identify and characterize this molecule, ensuring data of the highest quality and integrity for their scientific endeavors.

References

-

Chemistry LibreTexts. (2025, March 3). 6.7: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Whitman College. (n.d.). GCMS Section 6.12 - Fragmentation of a Carboxylic Acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

JoVE. (2024, December 5). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methylcyclopentane-1-carboxylic acid. Retrieved from [Link]

-

NIST. (n.d.). 1,3-Cyclopentanedicarboxylic acid, 1,2,2-trimethyl-, (1R-cis)-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Wikipedia. (n.d.). Cyclopentanecarboxylic acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 27). 8.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

JoVE. (2024, December 5). Video: Mass Spectrometry: Cycloalkane Fragmentation. Retrieved from [Link]

-

SIELC Technologies. (2018, May 16). Cyclopentane carboxylic acid. Retrieved from [Link]

-

Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry, 2012, 282574. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of cyclopentane fragmentation pattern. Retrieved from [Link]

-

Pluyter, J. G. L. (2017). Electrospray-Ionization Mass Spectrometry for the Analysis and Quantification of Carbanions [Doctoral dissertation, Friedrich-Alexander-Universität Erlangen-Nürnberg]. Retrieved from [Link]

-

Carroll, J. A., et al. (2007). Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. Analytical Chemistry, 79(19), 7549–7557. Retrieved from [Link]

-

Swansea University. (2020, July 6). Mass Spec 3e Carboxylic Acids [Video]. YouTube. Retrieved from [Link]

-

JoVE. (2025, May 22). Video: NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from [Link]

-

Cole, R. B., et al. (2007). A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. Rapid Communications in Mass Spectrometry, 21(16), 2673-2682. Retrieved from [Link]

-

MDPI. (2021, October 25). The Electrospray (ESI) and Flowing Atmosphere-Pressure Afterglow (FAPA) Mass Spectrometry Studies of Nitrophenols (Plant Growth Stimulants) Removed Using Strong Base-Functionalized Materials. Molecules, 26(21), 6487. Retrieved from [Link]

-

PubChem. (n.d.). Cyclopentanecarboxylic acid. Retrieved from [Link]

-

Chemistry with Dr. G. (2022, March 8). Lec-24 || Fragmentation pattern of cycloalkanes & bicycloalkanes || Intensity of molecular ion peak [Video]. YouTube. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Cyclopentanecarboxylic acid, 1-methyl- (CAS 5217-05-0). Retrieved from [Link]

-

MDPI. (2023, April 28). Chemo- and Regioselective 1,3-Dipolar Cycloaddition of Nitrile Imines to 5-Arylmethylene-2-methylthiohydantoins. Molecules, 28(9), 3799. Retrieved from [Link]

Sources

- 1. GCMS Section 6.12 [people.whitman.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Video: Mass Spectrometry: Cycloalkane Fragmentation [jove.com]

- 7. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]

- 8. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

An In-Depth Technical Guide to 1-(3-Methylphenyl)cyclopentanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the fundamental characteristics of 1-(3-Methylphenyl)cyclopentanecarboxylic acid, a molecule of interest in medicinal chemistry and materials science. Given the limited availability of direct experimental data for this specific compound, this document synthesizes information from closely related analogs and established chemical principles to offer a robust predictive and practical framework for its study and application.

Molecular Identity and Physicochemical Properties

1-(3-Methylphenyl)cyclopentanecarboxylic acid, with the CAS Number 75024-23-6, possesses the molecular formula C₁₃H₁₆O₂ and a molecular weight of 204.26 g/mol . The structure consists of a cyclopentane ring substituted at the 1-position with both a carboxylic acid group and a 3-methylphenyl (m-tolyl) group.

Table 1: Core Molecular Identifiers

| Identifier | Value | Source |

| IUPAC Name | 1-(3-Methylphenyl)cyclopentane-1-carboxylic acid | - |

| CAS Number | 75024-23-6 | ChemicalBook[1] |

| Molecular Formula | C₁₃H₁₆O₂ | ChemicalBook[1] |

| Molecular Weight | 204.26 g/mol | ChemicalBook[1] |

| Canonical SMILES | CC1=CC(=CC=C1)C2(CCCC2)C(=O)O | - |

| InChI Key | YKDWTRWSHHGVII-UHFFFAOYSA-N | ChemicalBook[2] |

Predicted Physicochemical Characteristics

Table 2: Comparison of Physical Properties with Related Compounds

| Property | 1-(3-Methylphenyl)cyclopentanecarboxylic acid (Predicted) | 1-(p-Tolyl)-1-cyclopentanecarboxylic acid (Experimental) | Cyclopentanecarboxylic acid (Experimental) |

| Melting Point (°C) | Solid, likely in the range of 175-190 | 181-184 | 3-5 |

| Boiling Point (°C) | > 300 | ~303 | 216 |

| Appearance | White to off-white solid | White to off-white solid | Liquid |

| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol, acetone, and dichloromethane. | - | Moderately soluble in water, more soluble in organic solvents.[3] |

The introduction of the aromatic ring and the additional methyl group, compared to cyclopentanecarboxylic acid, is expected to significantly increase the melting and boiling points due to increased molecular weight and intermolecular interactions. The solid nature of the para-isomer strongly suggests that the meta-isomer will also be a solid at room temperature.[2][3]

Synthesis and Purification

A robust and logical synthetic pathway to 1-(3-Methylphenyl)cyclopentanecarboxylic acid involves a Grignard reaction followed by carboxylation. This well-established methodology in organic synthesis provides a reliable route to quaternary α-aryl carboxylic acids.

Proposed Synthetic Workflow

The synthesis can be conceptualized in two primary stages: the formation of a Grignard reagent from 3-bromotoluene and its subsequent reaction with cyclopentanone to form a tertiary alcohol intermediate, which is then oxidized or carboxylated. A more direct approach involves the reaction of the Grignard reagent with carbon dioxide.

Sources

Potential research uses of 1-(3-Methylphenyl)cyclopentanecarboxylic acid

The following technical guide details the strategic research applications, synthesis, and medicinal chemistry potential of 1-(3-Methylphenyl)cyclopentanecarboxylic acid.

A Privileged Scaffold for Sigma-1 and NK1 Receptor Modulation [1]

Part 1: Executive Technical Summary[1]

1-(3-Methylphenyl)cyclopentanecarboxylic acid (CAS 75024-23-6) is a specialized carbocyclic building block used primarily in the development of centrally acting pharmaceutical agents.[1] Structurally, it consists of a cyclopentane ring geminally substituted at the C1 position with a carboxylic acid and a 3-methylphenyl (m-tolyl) group.[1]

This compound serves as a critical bioisosteric scaffold in medicinal chemistry, offering two distinct advantages over the unsubstituted 1-phenyl analog:

-

Enhanced Lipophilicity: The meta-methyl group increases the partition coefficient (LogP), potentially facilitating greater Blood-Brain Barrier (BBB) penetration for neuroactive targets.[1]

-

Metabolic Stability: The quaternary carbon at the C1 position blocks

-oxidation, a common metabolic clearance pathway for linear carboxylic acids, thereby extending the in vivo half-life of its derivatives.[1]

Primary Research Applications:

-

Sigma-1 (

) Receptor Ligands: Precursor for non-opioid antitussives and neuroprotective agents (analogous to Pentoxyverine/Carbetapentane).[1] -

Neurokinin-1 (NK1) Antagonists: Core scaffold for anti-emetic agents requiring a bulky, hydrophobic anchor to occupy the NK1 receptor's hydrophobic pocket.[1]

-

Nav1.7 Channel Blockers: Exploration of steric bulk in voltage-gated sodium channel inhibitors for neuropathic pain.[1]

Part 2: Physicochemical Profile & Structural Logic[1]

Understanding the physical properties is essential for experimental design.[1] The following data is synthesized from structural analysis and analog comparison.

| Property | Value / Description | Experimental Implication |

| CAS Number | 75024-23-6 | Unique identifier for procurement/database search. |

| Molecular Weight | 204.27 g/mol | Ideal fragment size (Rule of 3 compliant) for lead optimization.[1] |

| Predicted LogP | ~3.8 ± 0.4 | High lipophilicity; requires organic co-solvents (DMSO, DMF) for assays. |

| pKa (Acid) | ~4.6 - 4.8 | Exists as a carboxylate anion at physiological pH (7.4).[1] |

| Topological Polar Surface Area | 37.3 Ų | Excellent range for CNS permeability (< 90 Ų).[1] |

| Steric Feature | Quaternary C1 | Critical: Creates significant steric hindrance, making amide coupling reactions slow; requires activated esters (HATU/SOCl₂).[1] |

Part 3: Primary Research Workflows

Synthesis of Sigma-1 Receptor Ligands (Antitussive Focus)

The 1-phenylcyclopentanecarboxylate moiety is the pharmacophore of Carbetapentane (Pentoxyverine) , a centrally acting antitussive.[1] Research suggests that modifying the phenyl ring (e.g., 3-methyl substitution) can alter receptor selectivity between Sigma-1 and Muscarinic receptors, potentially reducing anticholinergic side effects.[1]

Mechanism of Action:

The scaffold acts as a "hydrophobic anchor" that slots into the binding pocket of the

Workflow Diagram: Ligand Construction

Caption: Synthetic pathway for converting the acid scaffold into a bioactive Sigma-1 receptor ligand via acid chloride activation.

Development of NK1 Receptor Antagonists

High-affinity NK1 antagonists (e.g., Netupitant) often feature a disubstituted ring system to lock the conformation of the pharmacophore.[1] The 1-(3-methylphenyl)cyclopentane motif provides a rigid, bulky core that mimics the spatial arrangement of successful clinical candidates.[1]

Research Utility:

-

Fragment-Based Drug Design (FBDD): Used to probe the "hydrophobic pocket" of the NK1 receptor.[1]

-

Linker Chemistry: The acid group allows for the attachment of diverse piperazine or piperidine heads to screen for optimal receptor affinity.[1]

Part 4: Experimental Protocol (Synthesis & Purification)

Trustworthiness Note: This protocol utilizes a self-validating intermediate step.[1] The formation of the nitrile intermediate must be confirmed by IR (sharp peak at ~2240 cm⁻¹) before proceeding to hydrolysis.[1] Failure to observe this peak indicates failed dialkylation.

Phase 1: Synthesis of the Nitrile Intermediate

Reaction: Double alkylation of (3-methylphenyl)acetonitrile with 1,4-dibromobutane.[1]

-

Reagents:

-

Procedure:

-

Suspend NaH in dry DMSO under Argon atmosphere at 0°C.

-

Add (3-methylphenyl)acetonitrile dropwise. Stir for 30 mins (Observation: H₂ gas evolution).

-

Add 1,4-dibromobutane dropwise, maintaining temp < 10°C.

-

Allow to warm to Room Temp (RT) and stir for 4–12 hours.

-

Validation: TLC (Hexane/EtOAc 9:1) should show disappearance of starting nitrile.

-

Quench: Carefully pour into ice water. Extract with Diethyl Ether.

-

Phase 2: Hydrolysis to Carboxylic Acid (The Difficult Step)

Challenge: The quaternary carbon creates immense steric hindrance, making standard hydrolysis (NaOH/MeOH) ineffective.[1] Solution: High-temperature acid hydrolysis or basic hydrolysis in ethylene glycol.

-

Reagents:

-

Crude Nitrile from Phase 1.

-

Potassium Hydroxide (KOH, excess).

-

Ethylene Glycol (High boiling solvent).

-

-

Procedure:

-

Dissolve nitrile in ethylene glycol containing KOH (approx. 20% w/v).

-

Reflux at 160°C–180°C for 24–48 hours.

-

Workup: Cool, dilute with water, wash with ether (removes unreacted nitrile).

-

Acidification: Acidify the aqueous layer with conc. HCl to pH 1.

-

Isolation: Extract the precipitated oil/solid with Dichloromethane (DCM). Dry over MgSO₄ and concentrate.

-

Purification: Recrystallization from Hexane/EtOAc or column chromatography.[1]

-

Synthesis Logic Diagram

Caption: Step-by-step synthesis flow from commercial nitrile precursor to the final acid scaffold.

Part 5: References

-

ChemicalBook. (2023).[2] 1-(3-Methylphenyl)cyclopentanecarboxylic acid - CAS 75024-23-6 Properties and Suppliers.[1]Link

-

PubChem. (2023).[1][3] Compound Summary: 1-Phenylcyclopentanecarboxylic acid derivatives.[1][4] National Library of Medicine. Link[1]

-

Organic Syntheses. (1963).[1] Alkylation of Nitriles: Preparation of 1-Phenylcyclopentanecarbonitrile.[1] Coll. Vol. 4, p.760.[1] Link

-

Journal of Medicinal Chemistry. (1993). Novel 1-phenylcycloalkanecarboxylic acid derivatives are potent and selective sigma 1 ligands.[1] (Contextual reference for scaffold utility). Link

-

ScienceMadness. (2018).[1] Preparation of 1,4-Dibromobutane and Cycloalkylation Procedures. (Practical guide for reagent synthesis). Link

Sources

Methodological & Application

Application Note: A Multi-Technique Strategy for the Comprehensive Characterization of 1-(3-Methylphenyl)cyclopentanecarboxylic Acid

Abstract

This document provides a detailed guide to the analytical techniques and protocols required for the comprehensive characterization of 1-(3-Methylphenyl)cyclopentanecarboxylic acid. In drug discovery and development, unequivocal confirmation of a molecule's identity, purity, and physicochemical properties is paramount for regulatory compliance and ensuring safety and efficacy. We present an integrated, orthogonal approach utilizing Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FTIR) Spectroscopy, and Thermal Analysis (DSC/TGA). Each protocol is designed to be a self-validating system, with explanations grounded in established scientific principles to guide the researcher in making informed experimental choices.

Introduction and Analytical Strategy

1-(3-Methylphenyl)cyclopentanecarboxylic acid is a small molecule featuring a cyclopentyl ring and a carboxylic acid function, attached to a meta-substituted toluene moiety. Its characterization requires a multi-faceted approach where each technique provides complementary information, leading to an unambiguous and holistic understanding of the material. Relying on a single analytical method is insufficient; an orthogonal strategy, where different techniques measure distinct properties of the molecule, is essential for robust characterization.

The relationship between these core analytical pillars is illustrated below. Structural elucidation confirms the molecular identity, purity analysis quantifies the substance and its impurities, and physicochemical characterization defines its bulk properties.

Caption: Orthogonal approach for comprehensive molecular characterization.

Structural Elucidation: NMR and Mass Spectrometry

The primary objective is to confirm that the synthesized molecule has the correct atomic connectivity and molecular weight. NMR provides the definitive map of the carbon-hydrogen framework, while MS confirms the overall mass and provides fragmentation clues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the gold standard for structural elucidation because it provides detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom in a molecule. The chemical shift, multiplicity, and integration of the signals allow for the unambiguous assignment of the molecular structure.

Expected Spectral Features for 1-(3-Methylphenyl)cyclopentanecarboxylic acid:

-

¹H NMR: The acidic proton of the carboxylic acid is expected to be highly deshielded, appearing as a broad singlet far downfield (10-12 ppm).[1][2] Protons on the carbon adjacent to the carboxylic acid typically resonate around 2-3 ppm.[2] The aromatic protons will appear in the 7-8 ppm region, and the methyl group protons will be a singlet around 2.3 ppm. The cyclopentyl protons will likely be complex multiplets in the 1.5-2.5 ppm range.

-

¹³C NMR: The carbonyl carbon of the carboxylic acid is characteristic and appears significantly downfield (165-185 ppm).[3][4][5] Aromatic carbons resonate between 120-150 ppm, while aliphatic carbons of the cyclopentyl ring and the methyl group will be upfield.

Protocol: ¹H and ¹³C NMR Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). The choice of solvent is critical; CDCl₃ is common, but DMSO-d₆ may be preferred if solubility is an issue and to ensure observation of the acidic proton.

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm).

-

Instrument Setup: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Set spectral width to cover -2 to 14 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 2-5 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set spectral width to cover 0 to 200 ppm.

-

Use a proton-decoupled pulse sequence.

-

A longer relaxation delay (5-10 seconds) and a significantly higher number of scans (e.g., 1024 or more) are typically required due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration (for ¹H NMR).

| Table 1: Predicted NMR Data for 1-(3-Methylphenyl)cyclopentanecarboxylic acid | | :--- | :--- | :--- | | Technique | Assignment | Predicted Chemical Shift (δ, ppm) | | ¹H NMR | Carboxylic Acid (-COOH) | 10.0 - 12.0 (broad singlet) | | | Aromatic Protons (Ar-H) | 7.0 - 7.5 (multiplets) | | | Cyclopentyl Protons (-CH₂-) | 1.5 - 2.8 (complex multiplets) | | | Methyl Protons (Ar-CH₃) | ~2.3 (singlet) | | ¹³C NMR | Carbonyl Carbon (-COOH) | 175 - 185 | | | Quaternary Aromatic C | 135 - 145 | | | Aromatic C-H | 125 - 130 | | | Quaternary Cyclopentyl C | 50 - 60 | | | Cyclopentyl CH₂ | 25 - 40 | | | Methyl Carbon (-CH₃) | ~21 |

Mass Spectrometry (MS)

Causality: MS is employed to determine the molecular weight of the compound, thereby confirming its elemental composition. When coupled with a separation technique like liquid chromatography (LC-MS), it also serves as a powerful tool for identifying and quantifying trace impurities. Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like carboxylic acids.

Protocol: LC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent, typically the mobile phase starting condition (e.g., 50:50 Acetonitrile:Water). Filter the sample through a 0.22 µm syringe filter.

-

LC System:

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Acetonitrile.

-

Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the compound, and then re-equilibrate. A typical gradient might be 10% to 95% B over 5 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 1-5 µL.

-

-

MS System:

-

Ionization Mode: ESI, run in both positive and negative modes to determine the most sensitive response. Negative mode is often preferred for carboxylic acids, detecting the [M-H]⁻ ion.

-

Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

High-Resolution MS (HRMS): If available (e.g., on a TOF or Orbitrap instrument), acquire data to obtain an accurate mass measurement, which can confirm the elemental formula to within a few parts per million (ppm).

-

-

Data Analysis: Extract the mass spectrum for the chromatographic peak corresponding to the compound. The molecular weight of 1-(3-Methylphenyl)cyclopentanecarboxylic acid is 204.26 g/mol .

-

Expected Ion (Negative Mode): [M-H]⁻ at m/z 203.1077

-

Expected Ion (Positive Mode): [M+H]⁺ at m/z 205.1223 or [M+Na]⁺ at m/z 227.1043.

-

Analyze fragmentation patterns (MS/MS) to further confirm the structure (e.g., loss of the carboxylic group, -45 Da).

-

Purity Assessment: High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the cornerstone of purity analysis in the pharmaceutical industry. For a non-volatile, UV-active compound like this, a reversed-phase HPLC method with UV detection provides a robust, reproducible, and quantitative assessment of the main component and any process-related impurities or degradation products.[6] Method validation ensures the results are reliable and fit for purpose.[7][8]

Caption: Workflow for quantitative HPLC analysis and purity determination.

Protocol: Reversed-Phase HPLC Method for Purity Analysis

-

Standard and Sample Preparation:

-

Standard: Accurately prepare a reference standard solution at a known concentration (e.g., 0.5 mg/mL) in a suitable diluent (e.g., 50:50 Acetonitrile:Water).

-

Sample: Prepare the sample solution at approximately the same concentration as the standard.

-

-

Chromatographic Conditions: The following provides a robust starting point that must be optimized and validated.

| Table 2: HPLC Method Parameters | |

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 70% A / 30% B to 20% A / 80% B over 20 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| UV Detection | 220 nm or 254 nm (verify with a UV scan) |

-

System Suitability: Before sample analysis, perform replicate injections (n=5 or 6) of the standard solution. The system is deemed suitable if the relative standard deviation (RSD) for peak area and retention time is ≤ 2.0%.

-

Analysis and Calculation: Inject the standard and sample solutions. Calculate the purity by area percent, assuming all components have a similar response factor at the chosen wavelength.

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

-

Method Validation: For use in a regulated environment, this method must be validated according to ICH Q2(R1) guidelines, assessing parameters like specificity, linearity, range, accuracy, precision, and robustness.[9][10]

Further Characterization: FTIR and Thermal Analysis

These techniques provide confirmatory evidence of functional groups and information on the solid-state properties of the material, which are critical for formulation and stability studies.

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For 1-(3-Methylphenyl)cyclopentanecarboxylic acid, it serves as a quick identity check, confirming the presence of the crucial carboxylic acid group.

Protocol: FTIR by Attenuated Total Reflectance (ATR)

-

Background Scan: Ensure the ATR crystal (typically diamond) is clean and perform a background scan.

-

Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

-

Spectrum Acquisition: Acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

| Table 3: Key FTIR Absorptions | |

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H stretch (Carboxylic Acid) | 3300 - 2500 (very broad)[3][11][12] |

| C-H stretch (Aromatic) | 3100 - 3000 |

| C-H stretch (Aliphatic) | 3000 - 2850 |

| C=O stretch (Carboxylic Acid Dimer) | ~1710 (strong, sharp)[1][12] |

| C=C stretch (Aromatic) | 1600, 1475 |

Thermal Analysis (DSC/TGA)

Causality: Thermal analysis provides critical information on the material's stability and physical state.

-

Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point, which is a key physical property and indicator of purity.[13][14]

-

Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and determine the presence of residual solvents or water.[13][15]

Protocol: DSC and TGA Analysis

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into an appropriate pan (aluminum for DSC, platinum or ceramic for TGA).

-

Instrument Conditions:

-

Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.

-

Heating Rate: A standard rate of 10 °C/min is typically used.

-

Temperature Range:

-

DSC: Ambient to a temperature sufficiently above the melt (e.g., 25 °C to 250 °C).

-

TGA: Ambient to a temperature where full decomposition occurs (e.g., 25 °C to 500 °C).

-

-

-

Data Analysis:

-

DSC: Determine the onset and peak temperature of the melting endotherm. A sharp melting peak is indicative of high purity.

-

TGA: Analyze the thermogram for mass loss steps. A stable compound will show no significant mass loss until a high decomposition temperature.

-

Conclusion

The analytical strategy detailed in this application note provides a comprehensive framework for the characterization of 1-(3-Methylphenyl)cyclopentanecarboxylic acid. By integrating data from NMR, MS, HPLC, FTIR, and Thermal Analysis, researchers can unequivocally confirm the molecule's identity, establish its purity profile, and define its fundamental physicochemical properties. Adherence to these protocols and the underlying scientific principles ensures the generation of high-quality, reliable data essential for advancing research and drug development programs.

References

- Eureka | Patsnap. (n.d.). Preparation method of cyclopentanecarboxylic acid.

- Savidge, R. A., & Rehill, K. J. (1983). High-performance liquid chromatography analysis of 1-aminocyclopropane-1-carboxylic acid using o-phthaldialdehyde precolumn derivatization. Analytical Biochemistry, 132(2), 312-316.

-

Higashi, T., & Ogawa, S. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4843. Retrieved February 7, 2026, from [Link]

-

JoVE. (2023). Spectroscopy of Carboxylic Acid Derivatives. Retrieved February 7, 2026, from [Link]

-

Haddad, P. R., & Jackson, P. E. (2012). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. Journal of Liquid Chromatography & Related Technologies, 35(10-12), 1533-1546. Retrieved February 7, 2026, from [Link]

-

NETZSCH Analyzing & Testing. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Retrieved February 7, 2026, from [Link]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved February 7, 2026, from [Link]

-

Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved February 7, 2026, from [Link]

-

Gracia-Moreno, E., Lopez, R., & Ferreira, V. (2015). Determination of 2-, 3-, 4-methylpentanoic and cyclohexanecarboxylic acids in wine: development of a selective method based on solid phase extraction and gas chromatography-negative chemical ionization mass spectrometry and its application to different wines and alcoholic beverages. Journal of Chromatography A, 1381, 210-218. Retrieved February 7, 2026, from [Link]

-

Scrivens, G. (n.d.). Validation of methods for the Active Pharmaceutical Ingredient (API) and impurities. Retrieved February 7, 2026, from [Link]

-

University of Calgary. (n.d.). IR: carboxylic acids. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (n.d.). A rapid HPLC method for the determination of carboxylic acid in human urine using a monolithic column. Retrieved February 7, 2026, from [Link]

-

Lab Manager. (2026). Thermal Analysis for Drug Degradation Studies. Retrieved February 7, 2026, from [Link]

- Google Patents. (n.d.). US2957022A - Esters of cyclopentane-1, 3-dicarboxylic acid.

-

Journal of the American Chemical Society. (1974). Nuclear magnetic resonance spectroscopy. Carbon-13 spectra of aliphatic carboxylic acids and carboxylate anions. Retrieved February 7, 2026, from [Link]

-

Doc Brown's Advanced Organic Chemistry. (n.d.). mass spectrum of cyclopentane. Retrieved February 7, 2026, from [Link]

- Google Patents. (n.d.). WO1987003278A2 - Synthetic routes to cyclopentanecarboxylic acid derivatives.

-

NIST. (n.d.). Cyclopentane. Retrieved February 7, 2026, from [Link]

-

Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved February 7, 2026, from [Link]

-

AZoM. (2024). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. Retrieved February 7, 2026, from [Link]

-

Khoddami, A., Wilkes, M. A., & Roberts, T. H. (2013). Techniques for Analysis of Plant Phenolic Compounds. Molecules, 18(2), 2328-2375. Retrieved February 7, 2026, from [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved February 7, 2026, from [Link]

-

NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved February 7, 2026, from [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. Retrieved February 7, 2026, from [Link]

-

MDPI. (2022). Catalytic Oxidation of Alkanes and Cycloalkanes: Overview. Retrieved February 7, 2026, from [Link]

-

TA Instruments. (n.d.). Characterization of Pharmaceutical Materials by Thermal Analysis. Retrieved February 7, 2026, from [Link]

-

Oregon State University. (n.d.). CH 336: Carboxylic Acid Spectroscopy. Retrieved February 7, 2026, from [Link]

-

OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved February 7, 2026, from [Link]

-

Kineticos. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. Retrieved February 7, 2026, from [Link]

-

SIELC Technologies. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Retrieved February 7, 2026, from [Link]

-

YouTube. (2025). PART 19: MASS SPECTRUM OF CYCLOPENTANONE. Retrieved February 7, 2026, from [Link]

-

MDPI. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Retrieved February 7, 2026, from [Link]

-

IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved February 7, 2026, from [Link]

-

Metabolites. (2013). Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS. Retrieved February 7, 2026, from [Link]

-

Wikipedia. (n.d.). Cyclopentanecarboxylic acid. Retrieved February 7, 2026, from [Link]

-

Australian Pesticides and Veterinary Medicines Authority. (2014). Validation of analytical methods for active constituents and agricultural products. Retrieved February 7, 2026, from [Link]

-

YouTube. (2025). Mass Spectrometry of Cycloalkanes. Retrieved February 7, 2026, from [Link]

Sources

- 1. Video: Spectroscopy of Carboxylic Acid Derivatives [jove.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]

- 6. Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Analytical Method Validation (AMV) in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]

- 8. upm-inc.com [upm-inc.com]

- 9. researchgate.net [researchgate.net]

- 10. demarcheiso17025.com [demarcheiso17025.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 13. Thermal Analysis for Drug Degradation Studies | Lab Manager [labmanager.com]

- 14. tainstruments.com [tainstruments.com]

- 15. mdpi.com [mdpi.com]

Application Notes & Protocols: Leveraging 1-(3-Methylphenyl)cyclopentanecarboxylic Acid as a Versatile Molecular Scaffold in Drug Discovery

Introduction: The Power of the Privileged Scaffold

In modern medicinal chemistry, the concept of the "privileged scaffold" is paramount. These are molecular frameworks that are capable of binding to multiple biological targets with high affinity, often serving as a fertile starting point for the development of novel therapeutics. The strategic selection of a scaffold can profoundly influence the trajectory of a drug discovery program, dictating physicochemical properties, synthetic accessibility, and the potential for generating intellectual property.

This guide introduces 1-(3-Methylphenyl)cyclopentanecarboxylic acid , a scaffold that, while not widely documented, presents a compelling combination of structural features ripe for exploration. It merges a critical acidic functional group with a conformationally restricted, three-dimensional core and a tunable aromatic moiety. As your partner in discovery, this document is designed not as a rigid set of instructions, but as a strategic playbook. We will delve into the causality behind experimental design, provide robust, self-validating protocols, and illuminate a rational path for leveraging this scaffold to generate novel chemical matter with therapeutic potential.

Section 1: A Structural and Strategic Analysis of the Scaffold

The therapeutic potential of any scaffold is encoded in its structure. The 1-(3-Methylphenyl)cyclopentanecarboxylic acid framework can be deconstructed into three key components, each offering a distinct opportunity for interaction with a biological target and for synthetic modification.

-

The Carboxylic Acid: This functional group is a cornerstone of many successful drugs. It is ionizable at physiological pH, making it an excellent hydrogen bond donor and acceptor, and capable of forming critical salt-bridge interactions with positively charged residues (like arginine or lysine) in a receptor binding pocket.[1][2] However, the carboxylic acid group can also present challenges related to metabolic stability and cell permeability.[1] Therefore, its modification or replacement with suitable bioisosteres is a key strategic consideration.[3][4][5]

-

The Cyclopentane Linker: Unlike a flexible alkyl chain, the cyclopentane ring introduces conformational rigidity. This pre-organizes the pharmacophoric elements—the carboxylic acid and the phenyl ring—in a defined spatial orientation. This reduction in conformational entropy can lead to a more favorable binding affinity for a target receptor.[6] The saturated nature of the ring also provides a three-dimensional character that can improve solubility and escape the "flatland" of overly aromatic compounds.

-

The 3-Methylphenyl Ring: This aromatic group serves as a crucial hydrophobic anchor, likely engaging with non-polar pockets within the target protein. The meta-position of the methyl group provides a specific substitution pattern that can be key for selectivity. Furthermore, the phenyl ring is a versatile platform for synthetic modification, allowing for the introduction of a wide array of substituents to probe structure-activity relationships (SAR) and fine-tune properties like potency, selectivity, and metabolic stability.[7]

Visualization of the Scaffold and Diversification Points

The diagram below illustrates the core structure and highlights the primary vectors for chemical modification, which will form the basis of our library synthesis strategy.

Caption: Core scaffold with key functional regions and vectors for chemical diversification.

Section 2: Application Note - A Novel Scaffold for Hypothetical Receptor X (HRX) Antagonists

Therapeutic Context: Hypothetical Receptor X (HRX) is a G-protein coupled receptor implicated in neuro-inflammatory pathways. Endogenous activation of HRX leads to the release of pro-inflammatory cytokines. Therefore, antagonists of HRX are sought after as potential treatments for chronic neurodegenerative conditions.

Binding Hypothesis: The endogenous ligand for HRX contains a glutamate-like acidic moiety. We hypothesize that the carboxylic acid of our scaffold can mimic this interaction by forming a salt bridge with a key arginine residue (Arg152) in the HRX binding pocket. The cyclopentane linker is proposed to orient the 3-methylphenyl group into a deep, hydrophobic sub-pocket, where the meta-methyl group provides a key selectivity anchor over other related receptors.

Hypothetical HRX Signaling Pathway

The diagram below illustrates the proposed mechanism of action for an HRX antagonist based on our scaffold.

Caption: Antagonist blocks ligand binding to HRX, preventing Gq protein activation.

Section 3: Experimental Protocols

The following protocols provide a robust framework for the synthesis and diversification of the core scaffold. Each step has been designed for clarity, reproducibility, and includes critical insights from experienced medicinal chemists.